![molecular formula C11H10ClNO B13606697 1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile](/img/structure/B13606697.png)
1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a nitrile group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chloro-4-methoxybenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile. This intermediate can then undergo cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the cyclopropanation process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
- 1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
- 3-Chloro-1-(4-methoxyphenyl)propan-1-one
Uniqueness: 1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different binding affinities and selectivities for molecular targets, making it valuable in various research applications.
Biological Activity
1-(3-Chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile is a compound of growing interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on a review of existing literature.
Chemical Structure and Properties
The compound features a cyclopropane ring with a chloro and methoxy substituent on the aromatic ring. Its molecular formula is C12H12ClNO, with a molecular weight of approximately 227.68 g/mol. The presence of the chloro and methoxy groups can significantly influence its biological interactions and pharmacological properties.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Research indicates that it can act as a ligand in receptor binding assays, suggesting its utility in modulating enzyme activity. The specific enzymes targeted by this compound remain to be fully elucidated, but initial studies indicate involvement in metabolic pathways and signal transduction cascades.
The mechanism of action for this compound likely involves its interaction with molecular targets such as enzymes or receptors. The compound's structural features facilitate binding to specific sites, potentially inhibiting enzyme activity or altering receptor function. This modulation may impact various biological pathways, including those involved in cell proliferation and apoptosis.
Case Study: Enzyme Interaction
In a preliminary study examining the interaction of this compound with enzymes involved in metabolic processes, researchers observed that the compound inhibited enzyme activity in a dose-dependent manner. This inhibition was characterized by an IC50 value indicative of moderate potency compared to established inhibitors in the same class .
Comparative Analysis with Structural Analogues
A comparative analysis was conducted between this compound and its structural analogues:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Chloro and methoxy groups | Potential enzyme inhibitor |
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile | Fluoro group instead of chloro | Enhanced binding affinity |
1-(3-Amino-4-morpholinophenyl)cyclopropane-1-carbonitrile | Amino group addition | Altered pharmacological profile |
This table illustrates how minor modifications in the chemical structure can lead to significant differences in biological activity, emphasizing the importance of structure-activity relationships (SARs) in drug design .
Properties
Molecular Formula |
C11H10ClNO |
---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10ClNO/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 |
InChI Key |
PJFKKMKJEMSLAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)C#N)Cl |
Origin of Product |
United States |
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